Myomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myomycin B involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . This core undergoes specific tailoring steps, including hydroxylation, methylation, and carbamoylation . The synthetic route is complex due to the need to maintain the integrity of the highly reactive functional groups .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species . The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Myomycin B undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities .
Scientific Research Applications
Myomycin B has a wide range of scientific research applications:
Mechanism of Action
Myomycin B exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It cross-links the complementary strands of the DNA double helix, preventing the cell from dividing and leading to cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the mitomycin family include:
- Mitomycin A
- Mitomycin C
- Mitomycin D
Uniqueness
Myomycin B is unique due to its specific configuration and the presence of certain functional groups that confer distinct biological activities . Its ability to cross-link DNA makes it particularly potent as an anticancer agent .
Properties
CAS No. |
52955-41-6 |
---|---|
Molecular Formula |
C27H51N9O14 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
[3-[4-[[amino-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]methylidene]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2,4,6-trihydroxycyclohexyl] carbamate |
InChI |
InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)34-6-2-4-11(30)8-14(39)35-25(31)36-15-16(40)12(9-37)47-24(17(15)41)48-21-18(42)22(49-26(32)45)20(44)23(19(21)43)50-27(33)46/h10-12,15-24,37,40-44H,1-9,28-30H2,(H2,32,45)(H2,33,46)(H,34,38)(H3,31,35,36,39) |
InChI Key |
HHHVZSRXAOIJNA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(=O)NCCCC(CC(=O)NC(=NC1C(C(OC(C1O)OC2C(C(C(C(C2O)OC(=O)N)O)OC(=O)N)O)CO)O)N)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.